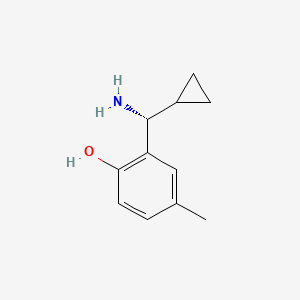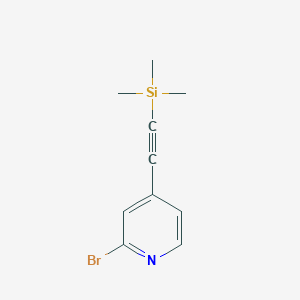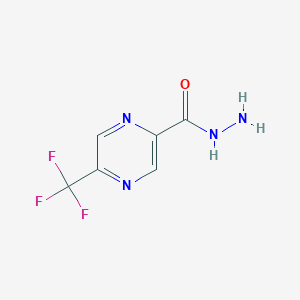
5-(Trifluoromethyl)pyrazine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethyl)pyrazine-2-carbohydrazide is a chemical compound with the molecular formula C6H5F3N4O It is characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, which is further connected to a carbohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)pyrazine-2-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 5-(Trifluoromethyl)pyrazine-2-carboxylic acid.
Esterification: The carboxylic acid is converted to its methyl ester using methanol and a suitable acid catalyst.
Hydrazinolysis: The methyl ester is then treated with hydrazine hydrate to form the carbohydrazide derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification and hydrazinolysis reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Trifluoromethyl)pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution can introduce various functional groups onto the pyrazine ring .
Aplicaciones Científicas De Investigación
5-(Trifluoromethyl)pyrazine-2-carbohydrazide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is utilized in the development of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-(Trifluoromethyl)pyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The carbohydrazide moiety can form hydrogen bonds with biological targets, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
- 5-(Trifluoromethyl)pyrazine-2-carboxylic acid
- 5-(Trifluoromethyl)pyrazine-2-carbaldehyde
- 2-Chloro-5-(trifluoromethyl)pyridine
Comparison: 5-(Trifluoromethyl)pyrazine-2-carbohydrazide is unique due to the presence of both the trifluoromethyl group and the carbohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. In contrast, similar compounds like 5-(Trifluoromethyl)pyrazine-2-carboxylic acid and 2-Chloro-5-(trifluoromethyl)pyridine may lack the carbohydrazide group, resulting in different reactivity and applications .
Propiedades
Fórmula molecular |
C6H5F3N4O |
|---|---|
Peso molecular |
206.13 g/mol |
Nombre IUPAC |
5-(trifluoromethyl)pyrazine-2-carbohydrazide |
InChI |
InChI=1S/C6H5F3N4O/c7-6(8,9)4-2-11-3(1-12-4)5(14)13-10/h1-2H,10H2,(H,13,14) |
Clave InChI |
NGHXKMZRQALDJF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC(=N1)C(F)(F)F)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


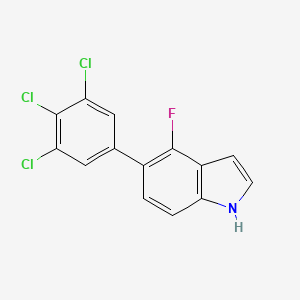
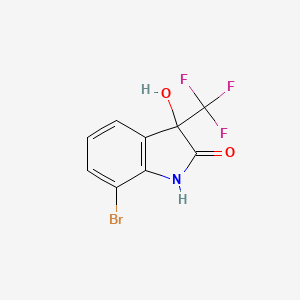


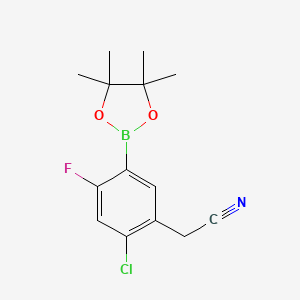

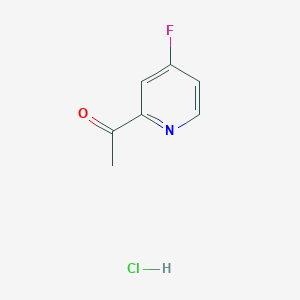
![(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate](/img/structure/B13119069.png)
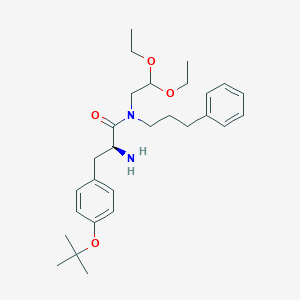
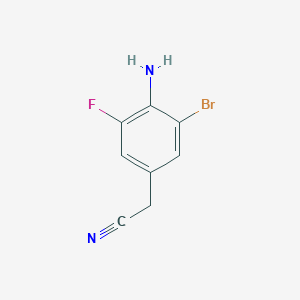
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13119088.png)
